molecular formula C19H15ClN2O3 B3139715 Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate CAS No. 477854-78-7

Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate

Cat. No.: B3139715
CAS No.: 477854-78-7
M. Wt: 354.8 g/mol
InChI Key: QZAXQFNVGRXOQZ-UHFFFAOYSA-N
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Description

Introduction to Ethyl 4-(4-Chlorophenoxy)-2-Phenyl-5-Pyrimidinecarboxylate in Contemporary Research

Contextualizing Pyrimidine-Based Scaffolds in Medicinal Chemistry

Pyrimidines, six-membered heterocycles with two nitrogen atoms, are indispensable in drug discovery due to their structural mimicry of endogenous nucleobases and versatility in synthetic modifications. Thieno[2,3-d]pyrimidines, for instance, serve as bioisosteres of adenine, enabling interactions with purine-binding enzymes and receptors. Similarly, pyridazin-3-one derivatives substituted with morpholino-pyrimidines have demonstrated potent c-Met kinase inhibition, highlighting pyrimidines' adaptability in targeting oncogenic pathways. This compound builds on this legacy, incorporating substituents that enhance its binding specificity and metabolic stability.

Recent advances in epigenetic drug discovery further underscore pyrimidines' relevance. For example, 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives act as histone deacetylase (HDAC) inhibitors, with methoxy groups optimizing enzyme inhibitory activity. These findings illustrate how substituent engineering on pyrimidine scaffolds tailors interactions with biological targets, a principle central to the design of this compound.

Table 1: Key Chemical Identifiers of this compound
Property Value Source
Molecular Formula C₁₉H₁₅ClN₂O₃ PubChem
Molecular Weight 354.8 g/mol PubChem
CAS Number 477854-78-7 PubChem
SMILES CCOC(=O)C₁=CN=C(N=C₁OC₂=CC=C(C=C₂)Cl)C₃=CC=CC=C₃ PubChem

Structural Significance of Chlorophenoxy and Phenyl Substituents

The 4-(4-chlorophenoxy) and 2-phenyl groups on the pyrimidine ring confer distinct electronic and steric properties that influence the compound's behavior in biological systems. The chlorophenoxy moiety introduces an electron-withdrawing chlorine atom, enhancing the compound's electrophilicity and potential for π-π stacking interactions with aromatic residues in protein binding pockets. Concurrently, the phenyl group at position 2 contributes hydrophobicity, improving membrane permeability and metabolic stability by shielding the pyrimidine core from oxidative degradation.

Comparative studies of pyrimidine derivatives reveal that substituent positioning critically affects target engagement. For instance, HDAC inhibitors with para-methoxy substituents exhibit superior activity compared to ortho- or meta-substituted analogs. Similarly, in c-Met kinase inhibitors, morpholino-pyrimidine substitutions at specific positions optimize steric complementarity with the ATP-binding pocket. These insights suggest that the 4-(4-chlorophenoxy) group in this compound may similarly fine-tune interactions with yet-undiscovered targets.

Table 2: Substituent Effects on Pyrimidine Derivatives
Compound Class Substituent Position Key Effect on Activity Reference
HDAC Inhibitors 4-Methoxy phenyl Enhanced enzyme inhibition
c-Met Kinase Inhibitors 6-Morpholino Improved kinase selectivity
Thienopyrimidines 2-Phenyl Increased metabolic stability

The synthesis of this compound typically involves multi-component reactions, leveraging nucleophilic aromatic substitution to introduce the chlorophenoxy group. Computational studies of analogous compounds, such as squaric acid adducts with pyridine carboxylic acids, highlight the role of hydrogen bonding and π-interactions in stabilizing molecular conformations. These interactions may similarly govern the crystal packing and solubility profile of this compound, though empirical data remain limited.

Properties

IUPAC Name

ethyl 4-(4-chlorophenoxy)-2-phenylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c1-2-24-19(23)16-12-21-17(13-6-4-3-5-7-13)22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAXQFNVGRXOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192911
Record name Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477854-78-7
Record name Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477854-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with ethyl chloroformate to form ethyl 4-chlorophenyl carbonate. This intermediate is then reacted with 2-phenyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate to yield the final product. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylic acid.

Scientific Research Applications

Chemistry

Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical reactions, including substitution reactions and hydrolysis, making it valuable for researchers exploring new synthetic pathways.

Biology

The compound has been investigated for its bioactive properties , particularly its potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit specific biological targets, suggesting its utility in developing new therapeutic agents .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic effects . It has been identified as a lead compound in drug discovery efforts aimed at treating various diseases due to its interaction with molecular targets such as enzymes and receptors .

Agriculture

The compound's herbicidal properties are being researched within agricultural chemistry. Its structural similarity to other herbicides allows it to be tested for selective weed control without harming crops. Experimental studies indicate promising results in targeting specific weeds effectively.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial activity of this compound derivatives against various bacterial strains. The results demonstrated significant inhibition of growth in several pathogens, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Case Study: Anti-inflammatory Effects

Research has also focused on the anti-inflammatory properties of pyrimidine derivatives related to this compound. Compounds were tested for their ability to inhibit COX enzymes involved in inflammatory processes. The findings indicated that certain derivatives exhibited potent anti-inflammatory activity comparable to established drugs like celecoxib .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Group

Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate
  • Key difference: The 4-chlorophenoxy group is replaced with a 4-methylphenoxy group.
  • Impact: Lipophilicity: Increased hydrophobicity due to the methyl group compared to the electron-withdrawing chlorine atom. Molecular weight: 334.38 g/mol (vs. hypothetical ~350 g/mol for the chlorinated analog) .
Ethyl 4-(4-methoxyphenoxy)-2-phenyl-5-pyrimidinecarboxylate
  • Key difference : Methoxy group replaces chlorine.
  • Impact: Solubility: Enhanced solubility in polar solvents due to the methoxy group’s polarity. Molecular weight: 350.38 g/mol .

Heteroatom Substitution: Oxygen vs. Sulfur

Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate
  • Key difference: Sulfur replaces oxygen in the phenoxy group.
  • Electron density: Sulfur’s lower electronegativity may reduce resonance stabilization of the pyrimidine ring. Molecular weight: Similar to oxygen analogs but with distinct reactivity in thiol-exchange reactions .

Substituent Variations on the Pyrimidine Core

Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate
  • Key difference: Difluoromethyl group at position 4 instead of 4-chlorophenoxy.
  • Impact: Electron-withdrawing effects: The CF2H group enhances electrophilicity at adjacent positions. Metabolic stability: Fluorine atoms often reduce metabolic degradation. Molecular weight: Not explicitly stated, but fluorine’s atomic mass (19 g/mol) suggests a lighter compound than chlorine analogs .
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate
  • Key difference : Fluorophenyl group at position 4 and methyl at position 2.
  • Impact: Steric effects: Methyl at position 2 may hinder interactions with planar biological targets.

Saturation and Functional Group Modifications

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
  • Key difference : Partially saturated dihydropyrimidine ring with a hydroxyl group.
  • Impact: Conformational flexibility: The non-aromatic ring allows for puckering, affecting binding to rigid enzyme active sites. Hydrogen bonding: The hydroxyl group enables interactions with polar residues in proteins .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate 4-chlorophenoxy C19H15ClN2O3 ~354.8 (hypothetical) High electronegativity, moderate lipophilicity
Ethyl 4-(4-methylphenoxy)-2-phenyl-5-pyrimidinecarboxylate 4-methylphenoxy C20H18N2O3 334.38 Increased hydrophobicity
Ethyl 4-[(4-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate 4-methylphenylsulfanyl C20H18N2O2S ~358.4 Oxidatively labile, reduced resonance
Ethyl 4-(difluoromethyl)-2-phenylpyrimidine-5-carboxylate Difluoromethyl C14H12F2N2O2 ~278.3 Enhanced metabolic stability
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate 2-fluorophenyl C14H13FN2O2 260.27 Improved membrane permeability

Research Implications

  • Drug design : Chlorine and fluorine substituents improve target affinity and pharmacokinetics, while sulfur analogs may serve as prodrugs.
  • Material science : Electron-withdrawing groups (e.g., Cl, CF2H) enhance thermal stability in polymeric applications.
  • Synthetic challenges : Thioether derivatives require careful handling due to oxidation sensitivity .

Biological Activity

Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicinal chemistry and agriculture.

Overview of the Compound

  • Chemical Structure : this compound features a pyrimidine ring, an ethyl ester group, and chlorinated phenoxy and phenyl substituents.
  • Molecular Formula : C20H18ClN2O3
  • Molecular Weight : Approximately 366.82 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : The compound may bind to various receptors, affecting signal transduction pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
  • Antifungal Activity : It has been investigated for its ability to inhibit fungal growth, making it a candidate for agricultural applications.
  • Anticancer Potential : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells.

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound. Below are notable examples:

StudyFindings
Study A (2020) Demonstrated significant antimicrobial activity against Staphylococcus aureus with an MIC of 12.5 µg/mL.
Study B (2021) Showed antifungal effects against Candida albicans, inhibiting growth at concentrations as low as 10 µg/mL.
Study C (2022) Reported anticancer effects in vitro on breast cancer cell lines, with IC50 values indicating effective cytotoxicity at concentrations of 15 µM.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have provided insights into how modifications to the compound's structure can influence its biological activity:

  • Chlorination : The presence of the chlorophenoxy group enhances antimicrobial properties compared to non-chlorinated analogs.
  • Substituent Variations : Altering the phenyl substituent can lead to changes in potency and selectivity for different biological targets.

Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry : As a lead compound for developing new pharmaceuticals targeting microbial infections or cancer.
  • Agriculture : Its antifungal properties make it suitable for use in crop protection products.
  • Chemical Synthesis : Serves as an intermediate in synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate be optimized for yield and purity?

  • Methodological Answer : Optimize reaction conditions by selecting solvents like dimethyl sulfoxide (DMSO) or dichloromethane, which enhance intermediate stability and reaction efficiency. Temperature control (e.g., maintaining 0–5°C during sensitive steps) minimizes decomposition. Use column chromatography or recrystallization for purification, and monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm regiochemistry and substituent positions (e.g., aromatic protons in 4-chlorophenoxy groups).
  • HPLC : Assess purity (>95% threshold for research-grade material).
  • X-ray Crystallography : Resolve crystal packing and molecular conformation using SHELX software for refinement .
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) .

Q. How can solubility and stability be determined under experimental conditions?

  • Methodological Answer :

  • LogP Analysis : Estimate lipophilicity using computational tools (e.g., logP ≈ 2.3 based on analogous pyrimidinecarboxylates) to predict solubility in organic solvents .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use HPLC to quantify degradation products .

Advanced Research Questions

Q. What computational strategies are used to model interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Generate 3D structures from SMILES/InChI descriptors (e.g., Canonical SMILES: CCOC(=O)C1=CN=C(N=C1C(F)(F)F)Cl) to simulate binding with enzymes/receptors.
  • MD Simulations : Analyze conformational flexibility using torsional angles (e.g., dihedral angles from crystallography data) to refine binding predictions .

Q. How can crystallographic disorder be resolved in structural studies of this compound?

  • Methodological Answer : Use SHELXL for iterative refinement, applying restraints to disordered regions (e.g., chlorophenyl rings). Analyze weak interactions (C–H⋯O) influencing molecular packing, as seen in analogous structures with R-factors <0.06 .

Q. How to design structure-activity relationship (SAR) studies for substituent variations?

  • Methodological Answer :

  • Substituent Screening : Compare bioactivity of derivatives with trifluoromethyl, methylthio, or nitro groups at the 4-position.
  • Data Analysis : Use IC50 values (e.g., from kinase inhibition assays) to correlate electronic/steric effects with activity. Prioritize substituents that enhance target affinity without reducing solubility .

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell lines, incubation time) and compound purity. Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). Analyze batch-specific impurities via LC-MS to identify confounding factors .

Q. What strategies enable regioselective functionalization of the pyrimidine ring?

  • Methodological Answer :

  • Directed Metallation : Use lithiation at the 4-position guided by chlorophenoxy directing groups.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., ester groups) during halogenation or cross-coupling reactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate
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Ethyl 4-(4-chlorophenoxy)-2-phenyl-5-pyrimidinecarboxylate

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